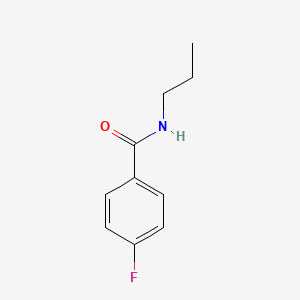

N-Propyl 4-fluorobenzamide

Beschreibung

Contextualization within Fluoroorganic Chemistry

Fluoroorganic chemistry is a branch of chemistry focused on organofluorine compounds, which are organic compounds containing at least one carbon-fluorine bond. ebi.ac.uk The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. dokumen.pub This is due to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond.

The presence of the 4-fluoro substituent on the benzamide (B126) ring places N-Propyl 4-fluorobenzamide (B1200420) squarely within this chemical domain. vulcanchem.com The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability. vulcanchem.comacs.org These modifications are highly sought after in fields like medicinal chemistry and materials science. For instance, the strategic placement of fluorine can block metabolic pathways, thereby increasing the half-life of a drug candidate, or it can modulate the binding affinity of a molecule to a biological target. vulcanchem.comacs.org The study of related molecules, such as N-(dimethylcarbamothioyl)-4-fluorobenzamide, has been used to create and analyze metal complexes, demonstrating the utility of the 4-fluorobenzamide scaffold in coordination chemistry. researchgate.net

Significance in Contemporary Chemical Research

The significance of N-Propyl 4-fluorobenzamide in contemporary research is primarily as a synthetic intermediate or a building block for creating more complex molecules. The benzamide functional group is a cornerstone in organic synthesis and medicinal chemistry, known for its involvement in a wide array of biological processes. researchgate.net

Modern research frequently utilizes the benzamide scaffold to develop potent and selective inhibitors for various enzymes and receptors. For example, complex benzamide derivatives have been systematically studied and optimized as tubulin inhibitors that target the colchicine (B1669291) binding site, a strategy for developing anticancer therapeutics. acs.org Other research has focused on developing benzamide derivatives as glucokinase activators for potential diabetes treatment. researchgate.net

Given this context, this compound serves as a valuable precursor. Its structure can be systematically modified—for instance, through reactions involving the aromatic ring or further substitution on the propyl chain—to generate libraries of novel compounds for screening in drug discovery programs or for the development of new materials. The fluorinated benzamide motif is a key component in many advanced chemical structures, including those investigated for their potential as biochemical probes and therapeutic agents.

Historical Perspectives on Benzamide Derivatives in Scholarly Literature

The study of benzamide derivatives has a rich history in scholarly literature, particularly within pharmacology and medicinal chemistry. walshmedicalmedia.com Benzamides are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects. researchgate.netwalshmedicalmedia.com

In the mid-20th century, certain benzamide derivatives, such as Sulpiride and Amisulpride, were developed and found use in psychiatry as antipsychotic agents. walshmedicalmedia.com This historical success spurred further investigation into the benzamide scaffold, establishing it as a "privileged fragment" in drug design—a molecular structure that is capable of binding to multiple biological targets.

Over the decades, countless variations of the benzamide core have been synthesized and evaluated. researchgate.netwalshmedicalmedia.com Research has shown that even small modifications to the benzamide structure can lead to significant changes in biological activity. This has led to the development of benzamide derivatives for a vast range of applications, from anticonvulsants to enzyme inhibitors for diseases like cancer. researchgate.netwalshmedicalmedia.com The continuous exploration of these compounds underscores their enduring importance in the quest for new and more effective therapeutic agents. walshmedicalmedia.com

Physicochemical Properties

The table below outlines key computed physicochemical properties for the parent compound, 4-Fluorobenzamide, and the target compound, this compound.

| Property | 4-Fluorobenzamide | This compound |

| IUPAC Name | 4-fluorobenzamide | N-propyl-4-fluorobenzamide |

| Molecular Formula | C₇H₆FNO | C₁₀H₁₂FNO |

| Molecular Weight | 139.13 g/mol | 181.21 g/mol |

| CAS Number | 824-75-9 | 130785-30-7 |

| XLogP3 | 0.9 | 1.9 (estimated) |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 1 | 1 |

Data for 4-Fluorobenzamide sourced from PubChem. nih.gov Data for this compound is based on its chemical structure and supplier information. sigmaaldrich.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUGHIBZJGKKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404629 | |

| Record name | N-PROPYL 4-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349129-65-3 | |

| Record name | N-PROPYL 4-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies for N Propyl 4 Fluorobenzamide

Overview of Established Synthetic Routes

The formation of the amide bond in N-Propyl 4-fluorobenzamide (B1200420) is the central transformation in its synthesis. This can be accomplished through a convergent strategy where the acyl and amine components are prepared separately and then coupled, or through a more linear approach starting from a common precursor.

Multi-Step Synthesis Strategies

A common multi-step synthesis of N-Propyl 4-fluorobenzamide begins with a readily available starting material such as fluorobenzene (B45895). This strategy involves the sequential introduction and modification of functional groups on the benzene (B151609) ring to ultimately form the desired benzamide (B126).

A plausible multi-step pathway is as follows:

Carbonylation of Fluorobenzene: The synthesis can commence with the introduction of a formyl group onto the fluorobenzene ring to produce 4-fluorobenzaldehyde (B137897). This can be achieved through a Gattermann-Koch type reaction or related carbonylation methods. For instance, a mixture of fluorobenzene and a strong Lewis acid like aluminum chloride can be heated in an atmosphere of carbon monoxide and a hydrogen halide. google.com

Oxidation of 4-fluorobenzaldehyde: The resulting 4-fluorobenzaldehyde is then oxidized to 4-fluorobenzoic acid. Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) or chromic acid. orgsyn.org A method using potassium peroxysulfate and a copper(II) sulfate (B86663) catalyst in a biphasic solvent system has also been reported for similar substrates. umich.edunih.gov

Amidation of 4-fluorobenzoic acid: The final step involves the coupling of 4-fluorobenzoic acid with propylamine (B44156) to form this compound. This can be achieved via a direct catalytic amidation, which is discussed in more detail in the following section.

Direct Amidation Approaches

Direct amidation methods offer a more convergent and often more efficient route to this compound by forming the amide bond in a single step from activated or unactivated carboxylic acid derivatives.

One of the most common direct amidation methods is the reaction of an acyl chloride with an amine, a specific example of the Schotten-Baumann reaction . wikipedia.orglscollege.ac.in In this approach, 4-fluorobenzoic acid is first converted to the more reactive 4-fluorobenzoyl chloride. This activation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. guidechem.comprepchem.comreddit.com The resulting 4-fluorobenzoyl chloride is then reacted with propylamine in the presence of a base to yield this compound. wikipedia.orglscollege.ac.in

Alternatively, direct catalytic amidation of 4-fluorobenzoic acid with propylamine is a greener approach that avoids the need for stoichiometric activating agents. nih.gov This method typically employs a catalyst to facilitate the dehydration reaction between the carboxylic acid and the amine. Various catalyst systems have been developed for this purpose, including those based on boric acid or titanium compounds.

Starting Materials and Reagent Systems for this compound Synthesis

The selection of starting materials and reagents is crucial for the successful synthesis of this compound. The table below summarizes the key components for the synthetic routes discussed.

| Synthetic Route | Starting Material | Key Reagents and Catalysts | Intermediate(s) |

| Multi-Step Synthesis | Fluorobenzene | Aluminum chloride, Carbon monoxide, Hydrogen halide | 4-fluorobenzaldehyde |

| 4-fluorobenzaldehyde | Potassium peroxysulfate, Copper(II) sulfate | 4-fluorobenzoic acid | |

| 4-fluorobenzoic acid | Propylamine, Amidation catalyst (e.g., boric acid) | N/A | |

| Direct Amidation (via Acyl Chloride) | 4-fluorobenzoic acid | Thionyl chloride or Oxalyl chloride, DMF (catalyst) | 4-fluorobenzoyl chloride |

| 4-fluorobenzoyl chloride | Propylamine, Base (e.g., triethylamine, NaOH) | N/A | |

| Direct Catalytic Amidation | 4-fluorobenzoic acid | Propylamine, Catalyst (e.g., boric acid, TiF₄), Dehydrating agent (e.g., molecular sieves) | N/A |

Optimized Synthetic Protocols and Reaction Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as temperature, pressure, and solvent system is critical.

Temperature and Pressure Regimes

For the multi-step synthesis starting from fluorobenzene, the initial carbonylation step typically requires elevated temperatures (around 45 to 100 °C) and pressures (from 150 psig up to the reactor's maximum rating) to facilitate the reaction between fluorobenzene, carbon monoxide, and the Lewis acid catalyst. google.com The subsequent oxidation of 4-fluorobenzaldehyde can often be carried out at moderate temperatures, for instance, 65-70 °C when using potassium peroxysulfate. umich.edu

In direct amidation via the acyl chloride , the formation of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid using thionyl chloride is often performed at reflux temperature in a suitable solvent like chloroform (B151607). prepchem.com The subsequent Schotten-Baumann reaction with propylamine is typically conducted at or slightly above room temperature. iitk.ac.in The exothermic nature of this reaction may require initial cooling.

Direct catalytic amidation of 4-fluorobenzoic acid can be performed under various temperature conditions depending on the catalyst used. Some modern catalysts, such as certain ortho-iodo arylboronic acids, can promote the reaction at ambient temperature. nih.gov Other systems may require heating to reflux in solvents like toluene (B28343) to drive the dehydration.

Solvent Systems and Their Influence on Reaction Efficiency

The choice of solvent plays a significant role in the synthesis of this compound, affecting reaction rates, yields, and the ease of product isolation.

In the Schotten-Baumann reaction , a two-phase solvent system is often employed. wikipedia.orglscollege.ac.in This typically consists of an organic solvent, such as dichloromethane (B109758) or diethyl ether, to dissolve the 4-fluorobenzoyl chloride and propylamine, and an aqueous phase containing a base to neutralize the hydrochloric acid byproduct. The efficiency of this reaction can be influenced by the choice of organic solvent and the rate of stirring, which affects the interfacial area between the two phases. cam.ac.uk

For the preparation of 4-fluorobenzoyl chloride, solvents like chloroform or dichloromethane are commonly used. prepchem.comreddit.com The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with thionyl chloride or oxalyl chloride.

In direct catalytic amidation, non-polar aprotic solvents such as toluene or xylene are frequently used, often in conjunction with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards product formation. The use of greener, bio-based solvents is also an area of active research. For example, Cyrene™, a dipolar aprotic solvent, has been investigated for the synthesis of amides from acid chlorides. bath.ac.uk

The following table provides a summary of typical solvent systems for key reaction steps.

| Reaction Step | Solvent System | Purpose and Influence on Efficiency |

| Formation of 4-fluorobenzoyl chloride | Chloroform or Dichloromethane | Serves as a reaction medium for the chlorination of 4-fluorobenzoic acid. |

| Schotten-Baumann Amidation | Dichloromethane/Water or Diethyl ether/Water | A two-phase system where the organic phase contains the reactants and the aqueous phase contains the base to neutralize the acid byproduct, facilitating the reaction. |

| Direct Catalytic Amidation | Toluene or Xylene | High-boiling aprotic solvents that allow for the azeotropic removal of water, driving the reaction to completion. |

| Alternative Amidation Solvent | Cyrene™ | A bio-based alternative to traditional dipolar aprotic solvents, potentially offering a more sustainable process. |

Catalytic Systems in this compound Synthesis

To circumvent the challenges of direct thermal condensation, a variety of catalytic systems have been developed to promote the amidation of carboxylic acids and amines under milder conditions. These catalysts activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

Boron-Based Catalysts: Boron-based catalysts, particularly boric acid and various arylboronic acids, have emerged as effective, low-toxicity promoters for direct amidation. rsc.orgorgsyn.orgnih.gov Boric acid, an inexpensive and environmentally benign compound, can catalyze the solvent-free reaction between a carboxylic acid and an amine or urea (B33335) upon heating. scispace.combohrium.comyoutube.com The mechanism is believed to involve the formation of a reactive acyloxyboron intermediate. Arylboronic acids, especially those with electron-withdrawing groups or ortho-substituents, can also effectively catalyze these reactions, often under Dean-Stark conditions to remove the water byproduct and drive the reaction to completion. nih.gov For the synthesis of this compound, a catalytic amount of 2-hydroxyphenylboronic acid could be employed in a suitable solvent like toluene at reflux. rsc.org

Metal-Based Catalysts: A range of transition metal catalysts, known for their Lewis acidic properties, can activate carboxylic acids. Titanium(IV) compounds, such as titanium(IV) isopropoxide and titanium(IV) tetrafluoride (TiF4), have proven to be efficient catalysts for the direct amidation of both aromatic and aliphatic carboxylic acids. thieme-connect.comnih.govrsc.org These reactions typically proceed in a non-polar solvent like toluene at reflux temperatures, providing good to excellent yields of the corresponding amides. nih.govrsc.org For instance, reacting 4-fluorobenzoic acid with n-propylamine in the presence of a catalytic amount of TiF4 in refluxing toluene would be a viable route to this compound. rsc.org Other metal catalysts based on zirconium, copper, and iron have also been reported for amidation reactions. nih.govorganic-chemistry.orgresearchgate.net

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for amide bond synthesis. Enzymes like lipases, proteases, and dedicated amide bond synthetases can catalyze the reaction under mild, aqueous conditions. polimi.itresearchgate.netyork.ac.ukrsc.org Lipases, which are naturally stable in organic solvents, can promote the aminolysis of esters to form amides. rsc.org A more direct route involves ATP-dependent enzymes, such as carboxylic acid reductases (CARs) or amide bond synthetases (e.g., McbA), which activate the carboxylic acid as an acyl adenylate intermediate that subsequently reacts with the amine. polimi.itresearchgate.net This approach allows for high conversion rates at ambient temperature and neutral pH, minimizing racemization for chiral substrates. polimi.it

| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | Potential Application for this compound |

|---|---|---|---|---|

| Boron-Based | Boric Acid / Arylboronic Acids | Solvent-free, heat; or Toluene, reflux | Low toxicity, inexpensive, readily available. rsc.orgscispace.comnih.gov | Reaction of 4-fluorobenzoic acid and n-propylamine with catalytic boric acid under direct heating. |

| Metal-Based | Titanium(IV) tetrafluoride (TiF4) | Toluene, reflux, 12-24 h | High yields for a broad range of substrates. nih.govrsc.org | Catalytic amidation in refluxing toluene. |

| Enzymatic | Carboxylic Acid Reductase (CAR) | Aqueous buffer, ATP, room temp. | High selectivity, mild conditions, environmentally benign. polimi.it | Biocatalytic synthesis from 4-fluorobenzoic acid and n-propylamine in an aqueous system with ATP. |

Advanced Synthetic Techniques

Recent advances in chemical synthesis technology offer significant improvements in reaction efficiency, safety, and environmental impact. These techniques are highly applicable to the synthesis of benzamides.

Green chemistry principles focus on minimizing waste and using less hazardous substances. In the context of benzamide synthesis, this often involves solvent-free reactions.

Mechanochemical Synthesis: This technique uses mechanical energy, typically from ball milling, to induce chemical reactions in the absence of bulk solvents. rsc.orgnih.govresearchgate.netorganic-chemistry.orgacs.org The reaction of a carboxylic acid and an amine can be carried out by milling the solid reactants with a coupling agent or catalyst. This solvent-free approach reduces waste and can lead to shorter reaction times and different product selectivities compared to solution-phase synthesis. rsc.orgresearchgate.net The synthesis of this compound could be achieved by milling 4-fluorobenzoic acid, n-propylamine, and a suitable solid-state coupling agent. researchgate.net

Solvent-Free Thermal Synthesis: Direct heating of a mixture of a carboxylic acid and an amine with a catalyst, such as boric acid, provides a simple and efficient solvent-free method for amide formation. scispace.combohrium.com This approach eliminates the need for solvent purification and disposal, making it an attractive green alternative.

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. For amide synthesis, a flow process could involve pumping solutions of 4-fluorobenzoic acid (potentially activated in-line) and n-propylamine through a heated reactor column, possibly packed with a heterogeneous catalyst. This allows for precise control over reaction parameters like temperature, pressure, and residence time, enabling rapid optimization and high-throughput production.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. This method often leads to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purities. tandfonline.comrsc.orgmdpi.com The direct heating of the reaction mixture can accelerate the direct amidation of a carboxylic acid and an amine, sometimes even without a catalyst. tandfonline.com For the synthesis of this compound, a mixture of 4-fluorobenzoic acid and n-propylamine could be subjected to microwave irradiation, potentially with a catalyst like TiO2, to achieve rapid and efficient conversion to the desired product. rsc.org

| Technique | Principle | Typical Reaction Time | Key Advantages |

|---|---|---|---|

| Mechanochemistry | Mechanical energy (ball milling) induces reaction. rsc.org | Minutes to hours | Solvent-free, reduced waste, potential for novel reactivity. researchgate.net |

| Flow Chemistry | Reaction in a continuous stream in a reactor. | Seconds to minutes | Enhanced safety, precise control, easy scale-up. |

| Microwave-Assisted | Microwave irradiation for rapid, uniform heating. tandfonline.com | Minutes | Drastically reduced reaction times, often higher yields. tandfonline.comrsc.org |

Yield Optimization and Purity Enhancement Strategies

Optimizing the yield and ensuring the high purity of the final product are critical in any synthetic procedure. For the synthesis of this compound, several strategies can be employed.

Yield Optimization:

Stoichiometry: Adjusting the molar ratio of the reactants can significantly impact the yield. While a 1:1 ratio of 4-fluorobenzoic acid to n-propylamine is theoretically required, using a slight excess of one reactant (often the more volatile or less expensive one, like the amine) can help drive the reaction to completion.

Water Removal: As water is a byproduct of direct amidation, its efficient removal is crucial to shift the equilibrium towards the product. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by adding dehydrating agents such as molecular sieves to the reaction mixture. thieme-connect.com

Catalyst Loading: The amount of catalyst used can be optimized. While higher catalyst loading may increase the reaction rate, it can also lead to side reactions and complicates purification. Finding the minimum effective catalyst concentration is key.

Temperature and Time: The reaction temperature and duration are critical parameters. Higher temperatures generally increase the reaction rate but can also lead to decomposition or side product formation. Kinetic monitoring of the reaction (e.g., by TLC or LC-MS) can determine the optimal time to maximize yield and minimize impurities.

Purity Enhancement:

Work-up: After the reaction is complete, a standard aqueous work-up is often employed. This typically involves washing the organic layer with a dilute acid solution to remove unreacted amine, followed by a dilute base (like sodium bicarbonate solution) to remove unreacted carboxylic acid, and finally with brine to remove residual water.

Recrystallization: this compound, being a solid compound, is often purified by recrystallization. This involves dissolving the crude product in a minimum amount of a hot solvent (or solvent mixture) in which the compound has high solubility at high temperature and low solubility at low temperature. As the solution cools, the pure product crystallizes out, leaving impurities behind in the solution. ijddr.in

Trituration: This technique is useful for removing soluble impurities from a solid product. The crude solid is washed or stirred with a solvent in which the desired product is insoluble, but the impurities are soluble. ijddr.in

Chromatography: For high-purity requirements or when recrystallization is ineffective, column chromatography over silica (B1680970) gel can be used to separate the desired product from impurities based on their differential adsorption to the stationary phase.

Spectroscopic and Structural Elucidation of N Propyl 4 Fluorobenzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of N-Propyl 4-fluorobenzamide (B1200420) in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete map of the molecular framework can be assembled.

The ¹H NMR spectrum of N-Propyl 4-fluorobenzamide provides information about the number of different types of protons and their neighboring environments. The aromatic protons of the 4-fluorophenyl group exhibit a characteristic splitting pattern. Due to the fluorine atom at the C4 position, the aromatic region typically displays two sets of signals, each integrating to two protons. The protons ortho to the carbonyl group (H-2 and H-6) are chemically equivalent, as are the protons meta to the carbonyl group (H-3 and H-5). The ortho protons appear as a doublet of doublets due to coupling with the meta protons and the distant fluorine atom. The meta protons also appear as a doublet of doublets, coupling with the ortho protons and the fluorine atom.

The N-propyl group gives rise to three distinct signals: a triplet corresponding to the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the amide nitrogen. The broad signal of the amide proton (N-H) is also observable.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| N-H | ~8.2 | Broad Singlet | - |

| H-2, H-6 | ~7.8 | Doublet of Doublets | J(H,H) ≈ 8.8, J(H,F) ≈ 5.5 |

| H-3, H-5 | ~7.1 | Doublet of Doublets | J(H,H) ≈ 8.8, J(H,F) ≈ 8.8 |

| N-CH₂ | ~3.4 | Triplet | J(H,H) ≈ 7.4 |

| CH₂-CH₃ | ~1.6 | Sextet | J(H,H) ≈ 7.4 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. In this compound, ten unique carbon signals are expected. The carbonyl carbon (C=O) appears at the most downfield position. The aromatic carbons show splitting due to coupling with the fluorine atom. The carbon directly bonded to fluorine (C-4) exhibits a large one-bond coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons (C-1, C-2, C-3, C-5, C-6) show smaller two-, three-, and four-bond couplings to fluorine. The three carbons of the N-propyl group appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~166 |

| C-4 | ~164 (d, ¹JCF ≈ 250 Hz) |

| C-2, C-6 | ~129 (d, ³JCF ≈ 9 Hz) |

| C-1 | ~131 (d, ⁴JCF ≈ 3 Hz) |

| C-3, C-5 | ~115 (d, ²JCF ≈ 22 Hz) |

| N-CH₂ | ~42 |

| CH₂-CH₃ | ~23 |

Note: Predicted values and coupling constants are based on analogous compounds and established spectroscopic data.

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the adjacent protons of the N-propyl group (N-CH₂ with CH₂-CH₃, and CH₂-CH₃ with CH₃). In the aromatic region, correlations would be seen between the ortho (H-2, H-6) and meta (H-3, H-5) protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of each protonated carbon. For example, the proton signal at ~3.4 ppm would correlate with the carbon signal at ~42 ppm, confirming the N-CH₂ group.

These 2D techniques provide a robust confirmation of the assignments made from the 1D NMR spectra, leaving no ambiguity in the final structural elucidation.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. For similar compounds, this signal typically appears in the range of -105 to -115 ppm, using CFCl₃ as a reference.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The IR and Raman spectra of this compound are complementary and display characteristic bands corresponding to its key functional groups.

N-H Stretch: A prominent band in the IR spectrum is the N-H stretching vibration, typically observed in the region of 3300-3350 cm⁻¹. This band can be broad due to hydrogen bonding.

C-H Stretches: The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group are found just below 3000 cm⁻¹.

C=O Stretch (Amide I Band): The carbonyl (C=O) stretching vibration is one of the most intense absorptions in the IR spectrum, typically appearing in the range of 1640-1680 cm⁻¹. Its position is indicative of the amide functional group.

N-H Bend (Amide II Band): This band, resulting from a combination of N-H bending and C-N stretching, is observed around 1530-1550 cm⁻¹.

C-F Stretch: The C-F stretching vibration gives rise to a strong absorption in the IR spectrum, typically in the 1210-1230 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide N-H | 3300 - 3350 |

| C-H Stretch (Aromatic) | Ar-H | 3030 - 3100 |

| C-H Stretch (Aliphatic) | C-H (propyl) | 2850 - 2960 |

| C=O Stretch (Amide I) | Amide C=O | 1640 - 1680 |

| N-H Bend (Amide II) | Amide N-H/C-N | 1530 - 1550 |

Note: These are typical frequency ranges and can vary slightly based on the molecular environment and physical state of the sample.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

No experimental ATR FT-IR spectroscopic data for this compound, including specific vibrational frequencies, is available in the reviewed scientific literature. Therefore, a data table and detailed analysis of its characteristic absorption bands cannot be provided.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

A detailed mass spectrometry analysis, including the experimental mass-to-charge ratio (m/z) of the molecular ion and a data table of its fragmentation pattern, has not been published for this compound. Without this experimental data, a discussion of its specific fragmentation pathways is not possible.

Single Crystal X-ray Diffraction (SCXRD) Analysis

A comprehensive search of crystallographic databases indicates that a single-crystal X-ray diffraction study for this compound has not been reported. The compound has been described as a "white crystal," but its detailed crystal and molecular structure remains undetermined. epo.org The lack of a solved crystal structure means that fundamental crystallographic and structural parameters cannot be discussed.

As no crystallographic data is available, the crystal system, space group, and unit cell parameters for this compound remain unknown.

Without data from a single-crystal X-ray diffraction study, the specific molecular conformation, including bond lengths, bond angles, and the dihedral angles between the phenyl ring and the amide group, cannot be determined.

A definitive analysis of the intermolecular interactions present in the crystal lattice of this compound is not possible without experimental crystallographic data. Consequently, specific hydrogen bonding parameters and other non-covalent interactions like C-H···π or π···π stacking cannot be detailed.

Due to the absence of a solved crystal structure, the supramolecular assembly and crystal packing motifs of this compound have not been characterized.

Computational Chemistry and Theoretical Investigations of N Propyl 4 Fluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of N-Propyl 4-fluorobenzamide (B1200420) at the atomic level. These computational methods provide insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. In the case of N-Propyl 4-fluorobenzamide, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The optimization process typically starts with an initial guess of the molecular structure. The forces on each atom are then calculated, and the atoms are moved in a direction that reduces these forces, iteratively approaching the minimum energy geometry. The results of such a calculation would provide key geometric parameters such as bond lengths, bond angles, and dihedral angles.

For this compound, DFT studies would likely investigate the planarity of the benzamide (B126) group and the orientation of the N-propyl substituent relative to the aromatic ring. The fluorine substitution on the benzene (B151609) ring can influence the electronic distribution and, consequently, the molecular geometry.

Below is a hypothetical data table illustrating the kind of optimized geometric parameters that would be obtained from a DFT calculation on this compound, based on typical values for similar molecules.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-F | 1.35 Å |

| C=O | 1.24 Å | |

| C-N (amide) | 1.36 Å | |

| N-C (propyl) | 1.47 Å | |

| Bond Angle | O=C-N | 123° |

| C-N-C | 121° | |

| Dihedral Angle | C-C-N-C | ~180° (trans) or ~0° (cis) |

Hartree-Fock (HF) Calculations

Hartree-Fock (HF) is another foundational ab initio quantum chemistry method that can be used to study this compound. Unlike DFT, which includes electron correlation effects through an approximation, the HF method treats electron-electron repulsion in an averaged way. While computationally less expensive than more advanced correlated methods, HF generally provides less accurate results for molecular properties.

HF calculations would also be used for geometry optimization and to determine the electronic structure of the molecule. However, due to the neglect of electron correlation, the predicted bond lengths from HF are typically shorter than experimental values, especially for multiple bonds.

A comparative study using both DFT and HF methods can be valuable. The differences in the results highlight the importance of electron correlation in accurately describing the chemical bonding and structure of this compound.

Basis Set Selection and Its Impact on Computational Accuracy

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. Larger and more flexible basis sets provide a better approximation of the true molecular orbitals, leading to more accurate results, but at a higher computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The addition of polarization functions (e.g., 'd' on heavy atoms) and diffuse functions (e.g., '+' or '++') is crucial for accurately describing the electronic structure of molecules with heteroatoms and for modeling non-covalent interactions.

For this compound, a basis set like 6-311++G(d,p) would be a reasonable choice for obtaining a good balance between accuracy and computational cost for geometry optimization and electronic property calculations. The impact of basis set selection can be systematically studied by performing calculations with a series of increasingly larger basis sets to check for convergence of the desired properties.

The following table illustrates how a key property, such as the calculated dipole moment, might vary with the choice of basis set for a hypothetical calculation on this compound.

| Basis Set | Method | Calculated Dipole Moment (Debye) |

| 6-31G(d) | B3LYP | 3.50 |

| 6-311G(d,p) | B3LYP | 3.65 |

| 6-311++G(d,p) | B3LYP | 3.70 |

| cc-pVTZ | B3LYP | 3.68 |

Electronic Structure Analysis

The analysis of the electronic structure of this compound provides insights into its reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the fluorinated benzene ring and the amide group. The LUMO is expected to be distributed over the carbonyl group and the aromatic ring. The HOMO-LUMO gap can be calculated using both DFT and HF methods, with DFT generally providing more accurate values.

A hypothetical table of FMO energies and the energy gap for this compound is presented below.

| Orbital | Energy (eV) - B3LYP/6-311++G(d,p) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different values of the electrostatic potential. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green regions represent neutral potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The hydrogen atoms of the amide group and the propyl chain would likely be in regions of positive potential (blue), making them potential sites for nucleophilic interaction. The fluorine atom would also influence the electrostatic potential of the aromatic ring.

Charge Distribution and Mulliken Charges

A theoretical analysis of this compound would involve the calculation of its electron distribution to understand its chemical reactivity and intermolecular interactions. Mulliken charge analysis is a method used to assign partial charges to individual atoms in a molecule, offering a quantitative picture of the charge distribution. This analysis would depend on the specific computational method and basis set employed in the calculation. Without a dedicated study, a data table of Mulliken charges for this compound cannot be provided.

Spectroscopic Property Predictions

Computational methods are frequently used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

Theoretical IR and NMR Spectra Generation

The generation of theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound would require quantum chemical calculations. These calculations would predict the frequencies and intensities of vibrational modes for the IR spectrum and the chemical shifts for the NMR spectrum. Such theoretical spectra serve as a valuable reference for experimental characterization, but no such data has been published for this compound.

Vibrational Frequency Calculations and Assignments

A detailed computational study would include the calculation of the vibrational frequencies of this compound. Each calculated frequency would correspond to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of chemical bonds. The assignment of these calculated frequencies to their corresponding atomic motions provides a fundamental understanding of the molecule's dynamics. A data table of these assignments is contingent on the performance of these calculations.

Conformational Analysis and Energy Landscapes

This compound possesses conformational flexibility due to the rotation around its single bonds. A thorough conformational analysis would involve mapping the potential energy surface of the molecule to identify its stable conformers and the energy barriers between them. This would reveal the preferred three-dimensional structures of the molecule and their relative populations.

Molecular Dynamics Simulations for Conformational Flexibility

To explore the dynamic nature of this compound's conformational flexibility, molecular dynamics simulations could be employed. These simulations would model the atomic motions over time, providing insights into how the molecule explores different conformations and the timescales of these changes. This would offer a more realistic picture of the molecule's behavior in a dynamic environment.

Chemical Reactivity and Derivatization of N Propyl 4 Fluorobenzamide

Reaction Pathways and Mechanisms

The reactivity of N-Propyl 4-fluorobenzamide (B1200420) is chiefly governed by the amide functional group and the activated fluorobenzene (B45895) ring. These two moieties provide sites for hydrolysis, nucleophilic substitution, and electrophilic aromatic substitution.

The amide linkage in N-Propyl 4-fluorobenzamide is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acidic or basic conditions. This process breaks the covalent bond between the carbonyl carbon and the nitrogen atom.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. Conversely, in a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Both pathways ultimately lead to the formation of 4-fluorobenzoic acid and n-propylamine. The efficiency of this hydrolysis can be influenced by factors such as pH and temperature. sigmaaldrich.comresearchgate.net Studies on similar N-alkylated monoamides have demonstrated that intramolecular catalysis can significantly enhance hydrolysis rates. researchgate.net

| Reaction Type | Reactants | Conditions | Products |

| Hydrolysis | This compound, Water | Acid or Base Catalyst, Heat | 4-Fluorobenzoic Acid, n-Propylamine |

This compound can undergo nucleophilic substitution at two primary locations: the carbonyl carbon and the aromatic ring.

Nucleophilic Acyl Substitution: This reaction at the carbonyl carbon is fundamental to the chemistry of amides. The hydrolysis described above is a prime example. Other nucleophiles, such as alkoxides or amines, can displace the n-propylamine group, although harsher conditions are generally required compared to more reactive carboxylic acid derivatives like acyl chlorides or anhydrides.

Nucleophilic Aromatic Substitution (SNA): The fluorobenzene ring of the molecule is activated towards SNA. The fluorine atom, being highly electronegative, polarizes the C-F bond, making the carbon atom at position 4 (C4) electrophilic. While halogens are typically good leaving groups, in the context of SNA, fluoride (B91410) is often the most effective leaving group among the halogens due to its ability to stabilize the intermediate Meisenheimer complex through its strong inductive effect. youtube.com For the reaction to proceed efficiently, the aromatic ring usually requires activation by strong electron-withdrawing groups. youtube.comresearchgate.net A powerful nucleophile can attack the C4 carbon, displacing the fluoride ion.

| Reaction Type | Substrate | Nucleophile | Product Example | Leaving Group |

| SNA | This compound | Methoxide ion (CH₃O⁻) | N-Propyl 4-methoxybenzamide | Fluoride ion (F⁻) |

The fluorobenzene ring can also be attacked by electrophiles. The outcome of Electrophilic Aromatic Substitution (EAS) is directed by the two substituents on the ring: the fluorine atom and the N-propylamido group (-CONHCH₂CH₂CH₃).

Directing Effects:

Fluorine: The fluorine atom is a deactivating substituent due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because of its electron-donating resonance effect (+R), where its lone pairs can delocalize into the aromatic ring. researchgate.net

N-Propylamido Group: The amide group is also generally considered deactivating due to the electron-withdrawing nature of the adjacent carbonyl group. Like fluorine, it is an ortho, para-director because the nitrogen lone pair can participate in resonance, donating electron density to the ring.

The substitution will occur at the positions most activated by the combined electronic effects of these two groups, which are the positions ortho to the fluorine atom (and meta to the amide group). Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

| EAS Reaction | Reagents | Electrophile | Potential Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | N-Propyl 4-fluoro-3-nitrobenzamide |

| Bromination | Br₂, FeBr₃ | Br⁺ | N-Propyl 3-bromo-4-fluorobenzamide |

Formation of Coordination Complexes and Ligand Behavior

The this compound molecule possesses donor atoms—specifically the carbonyl oxygen and the amide nitrogen—that enable it to act as a ligand, coordinating with metal ions to form stable complexes.

Research on analogous benzamide (B126) and amidine ligands demonstrates a strong propensity for complex formation with a variety of transition metals, including platinum(II), copper(II), and nickel(II). uobaghdad.edu.iqnih.govnih.govresearchgate.net The primary coordination site is the carbonyl oxygen, which possesses lone pairs of electrons available for donation to a metal center. In some instances, particularly under basic conditions that facilitate deprotonation of the amide nitrogen, the nitrogen atom can also act as a donor site, allowing the ligand to become bidentate. nih.gov The formation of these complexes is often evidenced by shifts in the vibrational frequencies of the C=O and N-H bonds in infrared spectra.

| Metal Ion | Potential for Complexation | Common Oxidation State |

| Platinum | High | Pt(II), Pt(IV) |

| Copper | High | Cu(II) |

| Nickel | High | Ni(II) |

The way in which this compound binds to a metal center (coordination mode) and the resulting three-dimensional arrangement (geometry) are dictated by the nature of the metal ion and the reaction conditions.

Coordination Modes:

Monodentate: The ligand binds to the metal ion through a single donor atom, almost always the carbonyl oxygen.

Bidentate (Chelation): If the amide proton is removed, the ligand can bind through both the carbonyl oxygen and the amide nitrogen, forming a stable chelate ring. This mode of binding significantly increases the stability of the resulting complex.

Geometries: The coordination number and preferred geometry are characteristic of the central metal ion.

Platinum(II) and Nickel(II) complexes with a coordination number of four typically exhibit a square planar geometry. nih.gov

Copper(II) is known for its structural diversity, often forming distorted geometries due to the Jahn-Teller effect. Common geometries include distorted square planar and distorted octahedral . nih.govnih.gov

| Metal Ion | Typical Geometry | Potential Coordination Mode |

| Platinum(II) | Square Planar | Monodentate, Bidentate |

| Copper(II) | Distorted Square Planar/Octahedral | Monodentate, Bidentate |

| Nickel(II) | Square Planar/Octahedral | Monodentate, Bidentate |

Electronic Delocalization in Chelate Rings

While specific studies on the chelation of this compound are not extensively documented, the principles of electronic delocalization in chelate rings can be understood by examining related benzamide structures. The formation of a chelate ring typically involves the coordination of a metal ion with two or more donor atoms within the same ligand. In the case of this compound, the carbonyl oxygen and the nitrogen atom of the amide group could potentially act as donor sites for a metal ion.

Upon chelation, the geometry and electronic structure of the ligand are altered. The formation of a metal-ligand bond can induce a redistribution of electron density within the benzamide moiety. This can lead to electronic delocalization within the newly formed chelate ring, which often results in enhanced stability of the complex. The extent of this delocalization is influenced by several factors, including the nature of the metal ion, the solvent, and the ancillary ligands present. mdpi.com

Theoretical and experimental studies on various transition metal complexes have shown that electronic delocalization is a key factor in understanding their structure, stability, and reactivity. researchgate.net In mixed-valence complexes, for instance, electron delocalization between metal centers bridged by a ligand can be significant. mdpi.com For benzamide-containing ligands, the delocalization of π-electrons from the aromatic ring and the amide group can extend to the metal center upon chelation. This delocalization can be investigated using various spectroscopic techniques and computational methods, which provide insights into the nature of the chemical bonding within the chelate ring. researchgate.net

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the optimization of lead compounds to enhance their biological activity and selectivity. For this compound, derivatization can be systematically performed at three main positions: the propyl chain, the fluorobenzene ring, and the amide linkage itself.

Modification of the Propyl Chain

Modification of the N-propyl chain can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. Alterations in the length, branching, and polarity of this alkyl group can affect its binding affinity to biological targets.

Key Modifications and Their Rationale:

Chain Length: Varying the alkyl chain length (e.g., from methyl to butyl) can probe the size of the hydrophobic pocket in the target binding site. A longer or shorter chain might achieve a better fit, leading to enhanced activity.

Branching: Introducing branching (e.g., isopropyl or isobutyl groups) can increase steric hindrance, which may improve selectivity for a specific target over others.

Introduction of Functional Groups: Incorporating polar functional groups such as hydroxyl (-OH), amino (-NH2), or ether (-O-) moieties can increase hydrophilicity, potentially improving solubility and altering the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Modification | Rationale | Example Derivative |

| Chain Elongation | To explore larger hydrophobic binding pockets. | N-Butyl-4-fluorobenzamide |

| Chain Branching | To enhance selectivity through steric effects. | N-Isopropyl-4-fluorobenzamide |

| Functionalization | To improve solubility and introduce new binding interactions. | N-(3-hydroxypropyl)-4-fluorobenzamide |

Substitutions on the Fluorobenzene Ring

The fluorobenzene ring offers multiple positions for substitution, allowing for the fine-tuning of the electronic and steric properties of the molecule. The fluorine atom at the para position already influences the molecule's properties, and additional substitutions can further modulate its activity.

Key Substitution Strategies:

Position of Fluorine: Moving the fluorine atom to the ortho or meta positions can alter the electronic distribution and conformation of the molecule, which may impact receptor binding.

Additional Substituents: Introducing other substituents on the aromatic ring can have profound effects. Electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) can modify the pKa of the amide and its hydrogen bonding capabilities.

Multiple Substitutions: Disubstituted or trisubstituted fluorobenzene rings can be explored to optimize interactions with the target protein.

| Substitution | Position | Rationale | Example Derivative |

| Halogen | Ortho | To alter electronic properties and conformation. | N-Propyl-2,4-difluorobenzamide |

| Alkoxy | Meta | To increase electron density and potential for hydrogen bonding. | N-Propyl-3-methoxy-4-fluorobenzamide |

| Nitro | Ortho | To introduce a strong electron-withdrawing group. | N-Propyl-2-nitro-4-fluorobenzamide |

Derivatives with Biological Activity

While extensive biological activity data for this compound itself is not widely published, the benzamide scaffold is present in numerous biologically active compounds. rsc.org Derivatives of N-alkylbenzamides and fluorobenzamides have shown a range of pharmacological activities. Studies on related compounds can provide insights into the potential therapeutic applications of this compound derivatives. For instance, various N-alkylphenyl-3,5-dinitrobenzamide analogs have been evaluated as anti-tuberculosis agents. rsc.org

Below is a table of representative benzamide derivatives and their reported biological activities, which can guide SAR studies on this compound.

| Derivative | Modification from Core Structure | Reported Biological Activity | Reference |

| N-Alkylphenyl-3,5-dinitrobenzamide analogs | Varied N-alkylphenyl groups and substitutions on the benzamide ring. | Anti-tuberculosis activity. | rsc.org |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | L-valine attached to a substituted benzoyl group. | Antimicrobial and antibiofilm properties. | mdpi.com |

| Sulfamoylbenzamide derivatives | Introduction of a sulfamoyl group on the benzamide ring. | Hepatitis B virus (HBV) capsid assembly modulators. | nih.gov |

| 4,4'-Difluorobenzhydrol carbamates | Carbamate linkage and bis(4-fluorophenyl)methyl group. | Selective M1 muscarinic receptor antagonists. | mdpi.com |

Cycloaddition Reactions involving Fluorobenzamides

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring. While the direct participation of the amide group of this compound in cycloadditions is not typical, the aromatic ring or derivatives thereof can undergo such reactions.

A notable example is the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride (B1165640). nih.govresearchgate.net This reaction, catalyzed by copper(I) iodide and promoted by lithium hydroxide, leads to the formation of fluorescent 1-amino-2,3-naphthalic anhydrides. nih.govresearchgate.net The proposed mechanism involves a multi-step sequence initiated by the generation of a nitrogen-centered radical. This is followed by a 1,5-hydrogen atom transfer and subsequent radical addition to the amide carbonyl oxygen. The resulting intermediate undergoes isomerization and then participates in a [4+2] cycloaddition with maleic anhydride, which, after dehydration and aromatization, yields the final naphthalic anhydride product. nih.govresearchgate.net

This type of reaction highlights how the fluorobenzamide scaffold can be utilized in the synthesis of complex polycyclic structures. Other types of cycloaddition reactions, such as [3+2] cycloadditions, are also well-established for the synthesis of five-membered heterocyclic rings and could potentially be adapted for appropriately functionalized fluorobenzamide derivatives. uchicago.edu For instance, the generation of a nitrile oxide from an oxime precursor, a common 1,3-dipole for [3+2] cycloadditions, could be envisioned from a derivative of 4-fluorobenzaldehyde (B137897). youtube.com These synthetic strategies open avenues for creating diverse molecular architectures based on the fluorobenzamide core.

Biological and Biomedical Research Applications of N Propyl 4 Fluorobenzamide and Its Derivatives

Exploration as a Building Block in Medicinal Chemistry

The N-Propyl 4-fluorobenzamide (B1200420) moiety is a versatile building block in medicinal chemistry, facilitating the synthesis of a diverse range of biologically active compounds. dntb.gov.ua Its chemical structure allows for straightforward modification, enabling the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.

Synthesis of Biologically Active Compounds

The synthesis of derivatives often involves the reaction of 4-fluorobenzohydrazide with various reagents to introduce different functional groups. For instance, reaction with phthalic anhydride (B1165640) in acetic acid yields 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, a precursor for further derivatization. researchgate.netdntb.gov.ua This core can then be modified to produce a library of compounds for biological screening. Amide derivatives of benzoic acids, including those with a 4-fluoro substitution, are known to possess a wide array of pharmacological effects, making them attractive targets for synthesis. nanobioletters.com

Role in Drug Design and Discovery

The 4-fluorobenzamide scaffold is recognized as a significant bioactive framework in drug design. researchgate.net Its derivatives have been investigated for a multitude of therapeutic purposes, including their potential as anti-inflammatory, analgesic, anticancer, and antidiabetic agents. researchgate.net The design of novel compounds often involves computational approaches, such as molecular docking, to predict the binding interactions of the synthesized molecules with their biological targets, thereby rationalizing their observed activities and guiding further optimization. researchgate.net The strategic incorporation of the N-propyl group can influence the lipophilicity and steric profile of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

Pharmacological Investigations of Derivatives

Derivatives of 4-fluorobenzamide have undergone extensive pharmacological evaluation to determine their therapeutic potential. These investigations include in vitro and in vivo studies to assess their efficacy and to elucidate their mechanisms of action.

In Vitro and In Vivo Efficacy Studies

Numerous studies have demonstrated the in vitro and in vivo efficacy of 4-fluorobenzamide derivatives. For example, a series of novel 4-fluorobenzamide derivatives were synthesized and screened for their anti-inflammatory and analgesic activities. nih.gov In an in vivo carrageenan-induced rat paw edema model, several derivatives showed significant anti-inflammatory effects. nih.gov One particularly potent analogue, the 4-chlorophenyl derivative 4b , exhibited 92.36% inhibition of edema. researchgate.netnih.gov In an acetic acid-induced writhing test in mice, this same compound demonstrated a 100% protection in analgesia testing, proving to be more potent than standard drugs like indomethacin and diclofenac sodium. researchgate.net

Another study on N-benzyl-2-fluorobenzamide derivatives as potential treatments for triple-negative breast cancer showed that compound 38 exhibited superior anti-proliferative activity against MDA-MB-231 cells with an IC₅₀ value of 1.98 μM. nih.gov In vivo studies with this compound in a mouse model revealed a 34.78% suppression of tumor growth. nih.gov

The table below summarizes the in vivo anti-inflammatory and analgesic activities of selected 4-fluorobenzamide derivatives.

| Compound | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% writhing protection) | Reference |

| 4b (4-chlorophenyl derivative) | 92.36% | 100% | researchgate.netnih.gov |

| Indomethacin (reference) | Not specified in this context | Not specified in this context | researchgate.net |

| Diclofenac Sodium (reference) | Not specified in this context | Not specified in this context | researchgate.net |

Interaction with Biological Targets (e.g., Enzymes, Receptors, Proteins)

The pharmacological effects of N-Propyl 4-fluorobenzamide derivatives are mediated through their interaction with specific biological targets. Molecular docking studies have been instrumental in understanding these interactions at a molecular level.

For instance, the anti-inflammatory and analgesic effects of certain 4-fluorobenzamide derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.net The 4-chlorophenyl derivative 4b demonstrated a COX-2 selectivity index of 5.75, which was superior to that of indomethacin (0.27) and celecoxib (4.55), indicating a favorable safety profile with potentially lower gastrointestinal side effects. researchgate.netnih.gov

In the context of cancer therapy, N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). nih.gov Molecular modeling revealed that the 2-fluorobenzamide moiety of compound 38 chelates with the Zn2+ ion in the active site of HDAC3, while the 4-fluorobenzyl group occupies the ATP-binding pocket of EGFR. nih.gov This dual-targeting mechanism is a promising strategy for overcoming drug resistance in cancer.

Furthermore, derivatives of N-alkylamines, which share structural similarities with this compound, have been shown to bind with high affinity to sigma-1 and sigma-2 receptors, which are implicated in cancer. nih.gov This suggests that this compound derivatives could also be explored as ligands for these receptors.

The table below details the interaction of selected derivatives with their biological targets.

| Derivative Type | Biological Target(s) | Key Interaction Details | Therapeutic Area | Reference |

| 4-chlorophenyl derivative 4b | COX-1 and COX-2 | Higher selectivity for COX-2 | Anti-inflammatory, Analgesic | researchgate.netnih.gov |

| N-benzyl-2-fluorobenzamide 38 | EGFR and HDAC3 | Binds to ATP-binding pocket of EGFR and chelates with Zn2+ in HDAC3 | Anticancer | nih.gov |

| N-3-(4-nitrophenyl)propyl derivatives of N-alkylamines | Sigma-1 and Sigma-2 receptors | High-affinity binding | Anticancer | nih.gov |

Potential Therapeutic Applications (e.g., Anti-inflammatory, Antibacterial, Anticancer Properties)

The diverse biological activities of this compound derivatives have positioned them as promising candidates for various therapeutic applications.

Anti-inflammatory Properties: As discussed, numerous derivatives have demonstrated potent anti-inflammatory and analgesic effects, primarily through the inhibition of COX enzymes. researchgate.netnih.gov The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net The high potency and favorable safety profile of compounds like the 4-chlorophenyl derivative 4b make them promising leads for new anti-inflammatory agents. researchgate.netnih.gov Benzamide (B126) derivatives, in general, are known to possess anti-inflammatory properties. nih.gov

Antibacterial Properties: The 4-fluorobenzamide scaffold has also been explored for its antibacterial potential. nih.gov A study on fluorobenzoylthiosemicarbazides, which are structurally related to 4-fluorobenzamide derivatives, revealed that some compounds were active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Amide derivatives of benzoic acids are generally recognized for their antimicrobial activities. nanobioletters.com

Anticancer Properties: The development of novel anticancer agents is a major focus of research involving 4-fluorobenzamide derivatives. nih.gov The dual EGFR/HDAC3 inhibitor, compound 38 , has shown significant anti-proliferative and anti-migration activity in triple-negative breast cancer cells, along with in vivo tumor growth suppression. nih.gov Other studies have also highlighted the cytotoxic activity of urea (B33335) derivatives containing a fluorophenyl group against breast cancer cell lines. unair.ac.id The interaction of related compounds with sigma receptors also points to a potential role in cancer therapy. nih.gov

The following table provides an overview of the potential therapeutic applications of this compound derivatives.

| Therapeutic Application | Mechanism of Action / Key Findings | Example Compound(s) | Reference(s) |

| Anti-inflammatory | Inhibition of COX enzymes, particularly COX-2 | 4-chlorophenyl derivative 4b | researchgate.netnih.gov |

| Antibacterial | Activity against Gram-positive bacteria, including MRSA | Trifluoromethyl derivatives of fluorobenzoylthiosemicarbazides | nih.gov |

| Anticancer | Dual inhibition of EGFR and HDAC3; Cytotoxic activity against breast cancer cells; Interaction with sigma receptors | N-benzyl-2-fluorobenzamide 38 ; N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | nih.govnih.govunair.ac.id |

Radiopharmaceutical Development and Molecular Imaging

The development of radiolabeled compounds derived from this compound has opened new avenues for non-invasive molecular imaging, particularly in the field of oncology. By incorporating a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), these derivatives can be visualized and quantified in vivo using Positron Emission Tomography (PET). This technology allows for the real-time assessment of biological processes at the molecular level, offering significant potential for disease diagnosis, staging, and monitoring treatment response.

Synthesis of ¹⁸F-Labeled Derivatives for Positron Emission Tomography (PET) Imaging

The synthesis of ¹⁸F-labeled benzamide derivatives is a critical step in the development of PET radiopharmaceuticals. The primary goal is to efficiently incorporate the fluorine-18 isotope into the molecular structure while maintaining the compound's biological activity. Several synthetic strategies have been developed for this purpose.

One common approach involves a one-step conjugation reaction. For instance, the synthesis of N-[2-(diethylamino)ethyl]-4-¹⁸F-fluorobenzamide (¹⁸F-FBZA) has been achieved through this method nih.gov. Another successful strategy is the reaction of an activated precursor, such as N-succinimidyl 4-¹⁸F-fluorobenzoate, with an appropriate amine. This method was employed for the synthesis of N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB) snmjournals.orgnih.gov. The radiochemical yield, a measure of the efficiency of the radiolabeling process, is a key parameter in evaluating the feasibility of a synthesis method for clinical production. For ¹⁸F-DMFB, a non-decay-corrected radiochemical yield of approximately 10%-15% has been reported snmjournals.orgnih.gov.

More advanced techniques, such as transition metal-assisted sodium borohydride reduction of a nitrile precursor, have been utilized for the synthesis of building blocks like 4-[¹⁸F]fluorobenzylamine ([¹⁸F]FBA) researchgate.net. This versatile intermediate can then be used to create a variety of ¹⁸F-labeled molecules. The development of novel radiofluorination methods, including those catalyzed by transition metals or driven by photo- or electro-catalysis, continues to be an active area of research, aiming to improve radiochemical yields and simplify the synthesis process for a wider range of compounds frontiersin.org.

Table 1: Synthesis of ¹⁸F-Labeled Benzamide Derivatives

| Compound | Precursor | Reagent | Radiochemical Yield (non-decay-corrected) |

|---|---|---|---|

| ¹⁸F-FBZA | Not specified in abstract | One-step conjugation | Not specified in abstract |

| ¹⁸F-DMFB | N-succinimidyl 4-¹⁸F-fluorobenzoate | N,N-dimethylethylenediamine | ~10-15% snmjournals.orgnih.gov |

| ¹⁸F-FMTP | 6-chloro-2-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine | ¹⁸F-fluoride | 35 ± 5% nih.gov |

Brain Uptake and Biodistribution Studies of Radiopharmaceuticals

Biodistribution studies are essential for evaluating the in vivo behavior of a new radiopharmaceutical. These studies determine the uptake and clearance of the radiolabeled compound in various organs and tissues over time. For derivatives of this compound, biodistribution has been primarily assessed in preclinical animal models.

Studies with N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide, a sigma receptor ligand, in mice showed high uptake in the brain, heart, liver, lungs, spleen, kidneys, and small intestine, with radioactivity remaining constant in these organs between 60 and 120 minutes post-injection nih.gov. Importantly, the lack of significant increase in bone uptake suggested that in vivo defluorination was not a major metabolic pathway nih.gov.

In the context of melanoma imaging, the biodistribution of ¹⁸F-DMFB was investigated in mice bearing B16F10 xenografts. The tracer accumulated and was retained in the tumors for up to 120 minutes snmjournals.orgnih.gov. Liver uptake of ¹⁸F-DMFB showed fast clearance, decreasing significantly between 10 and 120 minutes snmjournals.orgnih.gov. Another derivative, ⁶⁸Ga-MI-0202C1, also demonstrated favorable biodistribution for melanoma imaging, with low uptake in most normal organs, suggesting a good tumor-to-background ratio plos.org.

Table 2: Biodistribution of ¹⁸F-DMFB in B16F10 Xenograft Model (%ID/g)

| Time Point | Tumor | Liver |

|---|---|---|

| 10 min | 9.24 | 11.19 |

| 30 min | 10.80 | 5.7 |

| 60 min | 13.0 | 2.47 |

Data extracted from Pyo et al., 2019. snmjournals.orgnih.gov

Targeting Specific Biological Systems (e.g., Melanin-Specific Uptake for Melanoma Imaging)

A key application of this compound derivatives in biomedical research is their use as targeted imaging agents for malignant melanoma. This capability stems from the high affinity of the benzamide structure for melanin, a pigment that is abundant in most melanoma cells nih.govplos.org.

The melanin-specific uptake of these radiopharmaceuticals has been demonstrated in both in vitro and in vivo studies. For example, the uptake of ¹⁸F-FBZA was significantly higher in melanotic B16F10 melanoma cells compared to amelanotic A375M and U87MG tumor cells nih.gov. In vivo, ¹⁸F-FBZA showed significant accumulation in B16F10 tumors, allowing for clear visualization of both primary and metastatic melanotic lesions with PET imaging nih.gov.

Similarly, ¹⁸F-DMFB exhibited melanin-specific uptake, with an over 18-fold increase in cellular uptake in B16F10 cells stimulated with L-tyrosine, a precursor for melanin synthesis snmjournals.orgnih.gov. This high specificity translates to high-contrast images, enabling the detection of metastatic lesions snmjournals.orgnih.gov. The development of these melanin-targeting probes holds promise for the early detection and staging of malignant melanoma plos.org.

Table 3: Tumor Uptake of ¹⁸F-FBZA in Different Tumor Models at 2 hours post-injection (%ID/g)

| Tumor Model | Tumor Type | Mean Uptake ± SD |

|---|---|---|

| B16F10 | Melanotic Melanoma | 5.94 ± 1.83 |

| A375M | Amelanotic Melanoma | 0.75 ± 0.09 |

Data extracted from Niu et al., 2009. nih.gov

Mechanism of Action Studies (if applicable to derivatives)

The primary mechanism of action for the application of this compound derivatives in melanoma imaging is their high binding affinity for melanin nih.govplos.org. The benzamide scaffold is a key structural feature responsible for this interaction. While the precise molecular interactions are complex, it is understood that the aromatic ring and the amine group of the benzamide structure contribute to this affinity plos.org.

In addition to melanin binding, some derivatives of this compound have been investigated for their interaction with other biological targets. For instance, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide was shown to have a high affinity for sigma receptors, with a particularly high selectivity for the sigma-2 subtype nih.gov. Blocking studies with haloperidol, a known sigma receptor antagonist, confirmed that the uptake of its ¹⁸F-labeled counterpart in the rat brain was selective for haloperidol-sensitive sigma sites nih.gov. This suggests that modifications to the N-propyl group and other parts of the molecule can alter the biological target and, therefore, the potential imaging application of the compound. Further research into the structure-activity relationships of these derivatives is ongoing to develop probes with even higher affinity and selectivity for their intended targets.

Analytical Methodologies for N Propyl 4 Fluorobenzamide in Research Contexts

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the components of a mixture. For N-Propyl 4-fluorobenzamide (B1200420), both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are principal techniques for assessing its purity and isolating it from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier method for the analysis of non-volatile or thermally sensitive organic compounds. In the context of N-Propyl 4-fluorobenzamide, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. This technique utilizes a non-polar stationary phase, typically a C18-bonded silica (B1680970), and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for analyzing this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier such as acetonitrile or methanol. The isocratic or gradient elution profile, flow rate, and detection wavelength are optimized to achieve baseline separation of the target compound from any impurities. Quantification is performed by integrating the peak area of the analyte and comparing it to a calibration curve generated from standards of known concentration.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 25 °C |

| Retention Time | Analyte-specific, determined experimentally |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 181.21 g/mol , is amenable to GC analysis. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is often suitable. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and carried onto the column by an inert carrier gas, typically helium or nitrogen. The temperature of the oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification.